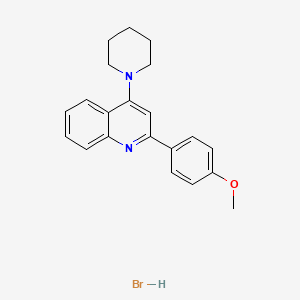

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide

Description

Properties

CAS No. |

853349-67-4 |

|---|---|

Molecular Formula |

C21H23BrN2O |

Molecular Weight |

399.3 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-piperidin-1-ylquinoline;hydrobromide |

InChI |

InChI=1S/C21H22N2O.BrH/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20;/h3-4,7-12,15H,2,5-6,13-14H2,1H3;1H |

InChI Key |

DYHUCJCTTFBQQP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a 4-methoxyphenyl group. This can be achieved through electrophilic aromatic substitution reactions.

Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the piperidinyl group.

Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production methods for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, or other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria, cancer, and neurodegenerative disorders.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Quinoline Derivatives

Notes:

- Electronic Effects : Bromine at position 6 () introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in biological targets .

- Piperidine Modifications : Methylation of the piperidine ring (e.g., 2-methylpiperidinyl in ) can influence conformational flexibility and receptor interactions .

Key SAR Insights :

- Position 2 : Aryl groups (e.g., 4-MeOPh, 4-ClPh) are critical for target engagement; bulkier substituents (t-Bu) may reduce solubility but improve membrane permeability.

- Position 4: Piperidinyl and amino groups enhance interaction with hydrophobic pockets in enzymes or receptors .

- Halogenation : Bromine or fluorine at position 6/7 improves metabolic stability and binding specificity .

Pharmacological Potential

- Antimicrobial Therapy: Analogues with amino or chloro substituents show promise .

- Central Nervous System (CNS) Disorders : Piperidine-containing compounds often target neurotransmitter receptors .

- Antiviral Research : Triazole and ethoxy modifications could be adapted for broad-spectrum antiviral development .

Biological Activity

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens and in the context of cancer treatment. This article delves into its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a methoxyphenyl group and a piperidinyl moiety. The hydrobromide salt form enhances solubility and stability, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide exhibits notable antimicrobial and anticancer properties. Initial studies suggest that it may interact with specific molecular targets, influencing cellular signaling pathways and metabolic processes.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. A study highlighted that derivatives of quinoline-piperidine compounds demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria, with some derivatives exhibiting nanomolar potency against both chloroquine-sensitive and resistant strains .

Anticancer Activity

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide has been identified as a potential agent for reversing multidrug resistance (MDR) in cancer cells. It was shown to resensitize drug-resistant cell lines to chemotherapeutic agents such as paclitaxel and doxorubicin without increasing toxicity . The compound's ability to modulate drug resistance mechanisms makes it a candidate for further development in cancer therapy.

Structure-Activity Relationships (SAR)

The biological efficacy of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide is influenced by its structural components. The following table summarizes the SAR findings related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Bromophenyl)-4-(1-piperidinyl)quinoline | Bromine substitution | Potential antibacterial activity |

| 2-(4-Hydroxyphenyl)-4-(1-piperidinyl)quinoline | Hydroxyl group instead of methoxy | Increased solubility; different biological profile |

| 2-(Phenyl)-4-(1-morpholinyl)quinoline | Morpholinyl substitution | Enhanced CNS penetration |

The unique combination of the methoxyphenyl and piperidinyl groups in this compound distinguishes it from others, potentially offering unique therapeutic benefits.

Case Studies

Several studies have focused on the synthesis and evaluation of quinoline derivatives, including 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide:

- Antiplasmodium Activity : In vitro assessments revealed that compounds with similar structures exhibited potent activities against P. falciparum, suggesting a potential pathway for developing new antimalarial agents .

- MDR Reversal in Cancer : A study found that this compound effectively reversed MDR in various cancer cell lines, enhancing the efficacy of standard chemotherapeutics without increasing their toxicity .

Future Directions

Ongoing research aims to elucidate the specific molecular pathways involved in the action of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide. Understanding these mechanisms could lead to optimized therapeutic strategies for treating infections and cancers with a focus on overcoming drug resistance.

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide, and how can reaction yields be optimized?

The synthesis of quinoline derivatives typically involves condensation reactions, acylation, or nucleophilic substitution. For example, spiro-piperidine quinolines are synthesized via acylation of piperidine precursors under mild conditions, achieving yields >85% . Optimization strategies include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.

- Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature modulation : Reactions performed at 60–80°C minimize side products.

Validation via GC-MS and IR ensures structural fidelity .

Q. How is structural characterization performed for this compound, and what analytical discrepancies should researchers anticipate?

Key techniques include:

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acylated derivatives) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) may exhibit low intensity (<8%), requiring high-resolution MS for validation .

- X-ray crystallography : Resolves conformational ambiguities (e.g., piperidine ring puckering) .

Discrepancies often arise in NMR due to dynamic proton exchange; deuterated solvents and low-temperature NMR mitigate this .

Q. What are the foundational biological activities reported for this compound?

Quinoline derivatives exhibit:

- Anticancer activity : IC₅₀ values of 8–10 μM against MCF-7 breast cancer cells via apoptosis induction .

- Cardioprotective effects : Reduces smooth muscle contractility under hypoxia, outperforming Levocarnitine by 30% .

Standard assays include MTT for cytotoxicity and Langendorff perfusion models for cardiovascular activity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. halogen) influence the compound’s pharmacological profile?

- Methoxy groups : Enhance membrane permeability via lipophilicity (logP ~3.2) but reduce metabolic stability (t₁/₂ < 2 hrs in microsomes) .

- Halogen substitution : Bromine at C-4 increases DNA intercalation but may elevate cytotoxicity in non-target tissues .

Comparative QSAR studies using Hammett constants (σ⁺) and π descriptors are recommended to rationalize structure-activity relationships .

Q. How should researchers address contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

Common sources of variability include:

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

- Enzyme inhibition : Quinoline derivatives inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR) with Kᵢ values < 50 nM, disrupting nucleotide synthesis .

- Receptor modulation : Piperidine moieties act as σ-receptor antagonists (Kᵢ ~120 nM), potentially explaining cardioprotective effects .

Advanced techniques:

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Flow chemistry : Reduces reaction time (from 24 hrs to 2 hrs) and improves yield consistency .

- Crystallization optimization : Use antisolvent (e.g., hexane) addition to enhance crystal habit and purity (>99% by HPLC) .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Q. How can researchers differentiate between apoptosis and necrosis in cytotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.